
3-Hydroxydesloratadine b-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxydesloratadine b-D-glucuronide is a metabolite of desloratadine, which is a second-generation antihistamine used to treat allergies. 3-Hydroxydesloratadine b-D-glucuronide has been studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Role in Drug Metabolism and Disposition
The formation of 3-Hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UGT2B10 is an obligatory requirement . This process is crucial in drug metabolism and disposition, and understanding it can help in predicting drug-drug interactions and individual variations in drug response .
Application in Allergy Treatment
3-Hydroxydesloratadine is the major active metabolite of Desloratadine, which is a non-sedating long-lasting antihistamine widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria . Therefore, understanding the metabolism of 3-Hydroxydesloratadine can help in optimizing the therapeutic use of Desloratadine .
Use in Enzyme Kinetics Studies
The formation of 3-Hydroxydesloratadine involves the action of cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferase (UGT). Studies on the kinetics of these enzymes using 3-Hydroxydesloratadine can provide valuable insights into the functioning of these enzymes .
Role in Pharmacokinetics
The pharmacokinetics of 3-Hydroxydesloratadine, including its formation and elimination, can influence the pharmacokinetics of Desloratadine. Therefore, studying 3-Hydroxydesloratadine can help in predicting the pharmacokinetic behavior of Desloratadine .
Use in In Vitro Systems
The formation of 3-Hydroxydesloratadine has been demonstrated in cryopreserved human hepatocytes (CHH), making it a useful compound for studying drug metabolism in in vitro systems .
Application in Mass Spectrometry
The formation of 3-Hydroxydesloratadine can be detected using liquid chromatography tandem mass spectrometry (LC-MS/MS), making it a useful compound for developing and validating LC-MS/MS methods for drug analysis .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O7/c26-15-3-4-17-13(9-15)1-2-14-10-16(11-28-19(14)18(17)12-5-7-27-8-6-12)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h3-4,9-11,20-23,25,27,29-31H,1-2,5-8H2,(H,32,33)/t20-,21-,22+,23-,25+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMRWMPRWQUMIJ-LYVDORBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxydesloratadine b-D-glucuronide | |
CAS RN |
774538-89-5 |
Source


|
| Record name | 3-Hydroxydesloratadine o-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0774538895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-HYDROXYDESLORATADINE O-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3KVV9T2MG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: Why is the formation of 3-Hydroxydesloratadine O-glucuronide important in desloratadine metabolism?
A1: The study highlights that the formation of 3-Hydroxydesloratadine O-glucuronide is a major metabolic pathway for desloratadine specifically in humans []. This metabolic route was successfully replicated in humanized-liver mice, which showed a similar excretion profile of 3-Hydroxydesloratadine O-glucuronide in urine as observed in humans []. This suggests that this metabolite plays a significant role in the clearance of desloratadine from the body. Understanding the metabolic fate of drugs like desloratadine, including the formation of major metabolites like 3-Hydroxydesloratadine O-glucuronide, is crucial for assessing drug efficacy and potential drug-drug interactions.
Q2: What is the significance of using humanized-liver mice in this study?
A2: Desloratadine exhibits species-dependent metabolism []. The study used chimeric TK-NOG mice transplanted with human hepatocytes (humanized-liver mice) to overcome the limitation of traditional animal models and better mimic human-specific metabolism of desloratadine []. These humanized-liver mice provided a more accurate platform to study the formation and excretion of human-specific metabolites like 3-Hydroxydesloratadine O-glucuronide, leading to more relevant data for understanding desloratadine metabolism in humans [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

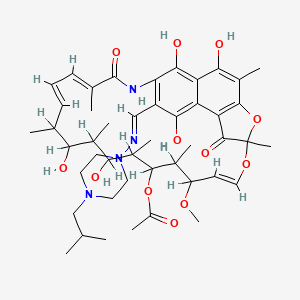
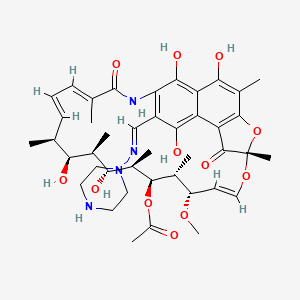
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate](/img/structure/B1140614.png)

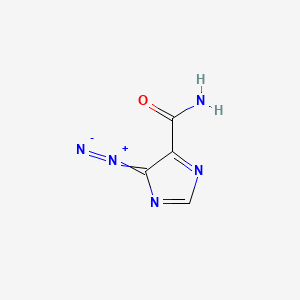
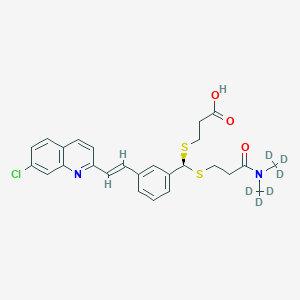

![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)
![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)

![[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one](/img/structure/B1140626.png)
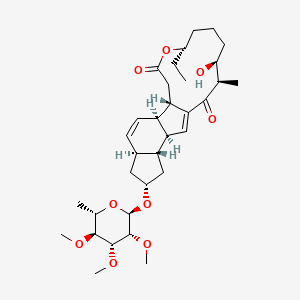
![1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B1140630.png)